4,4-Dimethylpyrrolidin-3-ol
Description
Significance of Nitrogen Heterocycles in Drug Discovery and Development
Nitrogen heterocycles are organic compounds containing a ring structure composed of atoms of at least two different elements, one of which is nitrogen. These structures are of immense importance in medicinal chemistry, forming the core of a vast number of pharmaceuticals. chemrxiv.orgmdpi.com In fact, over 85% of all biologically active compounds are heterocyclic, with nitrogen-containing rings being the most frequent. nih.gov A 2014 analysis revealed that approximately 60% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-based heterocycle. chemrxiv.org
The prevalence of nitrogen heterocycles in bioactive molecules can be attributed to their unique chemical properties. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating strong and specific interactions with biological targets such as proteins and nucleic acids. chemrxiv.org This ability to form hydrogen bonds is a crucial factor in the anti-cancer activity of many N-based heterocyclic agents. chemrxiv.org Furthermore, the diverse array of possible ring sizes, substitution patterns, and electronic properties allows for the fine-tuning of a molecule's pharmacological profile. wikipedia.org
Many naturally occurring and synthetic compounds with a wide range of therapeutic applications, including vitamins, hormones, antibiotics, and alkaloids, feature nitrogen heterocyclic scaffolds. chemrxiv.orgwikipedia.org Prominent examples of drugs containing these motifs include diazepam, metronidazole, and captopril. chemrxiv.org
The Pyrrolidine (B122466) Ring as a Fundamental Structural Motif
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a particularly versatile and widely utilized scaffold in drug discovery and development. chemrxiv.orgresearchgate.net Its significance is underscored by its presence in numerous FDA-approved drugs. nih.govrsc.org The interest in this scaffold stems from several key features that make it an attractive component in the design of novel therapeutic agents.
The pyrrolidine ring is a common feature in many natural products, especially alkaloids isolated from plants and microorganisms. researchgate.net Its utility also extends to its use as a ligand for transition metals, an organocatalyst, and a chiral controller in asymmetric synthesis. researchgate.net
The stereochemistry of a molecule, or the three-dimensional arrangement of its atoms, is a critical determinant of its biological activity. The pyrrolidine ring, with its sp³-hybridized carbon atoms, introduces stereogenic centers into a molecule, allowing for a rich diversity of stereoisomers. chemrxiv.orgresearchgate.net Different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective biological targets like proteins. chemrxiv.orgresearchgate.net
The non-planar nature of the pyrrolidine ring contributes significantly to the three-dimensional (3D) coverage of a molecule. chemrxiv.orgresearchgate.net This increased 3D character is a desirable trait in modern drug design, as it allows for a more comprehensive exploration of the pharmacophore space, potentially leading to improved potency and selectivity. chemrxiv.org
The five-membered pyrrolidine ring is not flat but exists in a puckered conformation to relieve ring strain. This puckering is dynamic, and the ring can undergo a phenomenon known as pseudorotation, where the pucker appears to rotate around the ring without significant changes in energy. chemrxiv.orgorganic-chemistry.org The pyrrolidine ring typically adopts two predominant puckered forms, known as envelope conformers, often designated as Cγ-exo and Cγ-endo. capes.gov.brrsc.org
The conformational preference of the pyrrolidine ring can be influenced and even "locked" by the strategic placement of substituents. researchgate.netcapes.gov.br For instance, the electronegativity and steric bulk of a substituent at the C-4 position can control the puckering of the ring. capes.gov.brrsc.org This ability to control the conformation of the pyrrolidine ring is a powerful tool for medicinal chemists, as it allows for the design of molecules with specific shapes to fit into the binding sites of biological targets. researchgate.net The conformational analysis of pyrrolidine derivatives is often carried out using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. rsc.orgrsc.org
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVTUAIJKLXTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,4 Dimethylpyrrolidin 3 Ol and Its Derivatives
Established Synthetic Pathways to 4,4-Dimethylpyrrolidin-3-ol
Conventional Organic Synthesis Approaches
The synthesis of this compound can be achieved through multi-step chemical sequences. One common approach involves the construction of a precursor, 4,4-disubstituted-3-oxopyrrolidone, which is then reduced to the desired 3-hydroxy derivative. A practical and scalable synthesis of 4,4-disubstituted-3-oxopyrrolidones has been developed, starting from commercially available and cost-effective reagents. chemrxiv.orgchemrxiv.org This method provides a versatile platform for accessing a variety of 3-functionalized pyrrolidones, including 3-hydroxypyrrolidones. chemrxiv.orgchemrxiv.org
The key steps in this synthetic sequence typically involve:
Aldol (B89426) Condensation: An aldol-type condensation reaction between a nitrile and an appropriate carbonyl compound can be employed to construct the carbon skeleton.
Hydrogenation and Cyclization: Subsequent hydrogenation of the nitrile group, often catalyzed by Raney Nickel, leads to both reduction and spontaneous intramolecular cyclization to form the pyrrolidone ring.
Oxidation: If necessary, an oxidation step can be introduced to yield the 3-oxopyrrolidone intermediate.
Reduction: Finally, the ketone at the 3-position is reduced to a hydroxyl group using a suitable reducing agent, such as sodium borohydride, to afford the target this compound.
This multi-step approach allows for the synthesis of the target compound on a multigram scale. chemrxiv.orgchemrxiv.org
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogs of this compound often utilizes similar strategies, with variations in the starting materials to introduce the desired substituents. For instance, the synthesis of polysubstituted homoproline analogs, which are structurally related to substituted pyrrolidines, has been achieved through a three-component condensation of aryl(heteroaryl)aldehydes, asparagine, and N-methylmaleimide. nih.gov
Another versatile method for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction. This approach involves the reaction of an azomethine ylide with a dipolarophile. nih.gov The diastereoselectivity of this reaction can be controlled by using chiral auxiliaries or catalysts, leading to the formation of densely substituted pyrrolidines with high stereocontrol. nih.gov For example, the use of N-tert-butanesulfinylimine as a chiral auxiliary in the reaction with azomethine ylides has been shown to produce highly substituted proline derivatives with excellent regio- and diastereoselectivities. nih.gov
Advanced Synthetic Strategies for Pyrrolidine (B122466) Ring Construction
In addition to conventional methods, advanced synthetic strategies, including chemoenzymatic and biocatalytic approaches, as well as intramolecular cyclization reactions, have been developed for the efficient and stereoselective synthesis of the pyrrolidine ring.
Chemoenzymatic and Biocatalytic Approaches for Stereoselective Synthesis
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high efficiency and stereoselectivity under mild reaction conditions. nih.govmdpi.com These methods are particularly valuable for the synthesis of chiral molecules like this compound.
A one-pot photoenzymatic synthesis has been reported for the production of N-Boc-3-hydroxypyrrolidine, achieving high conversions and excellent enantiomeric excess. nih.gov This process combines a photochemical oxyfunctionalization to generate the 3-pyrrolidinone intermediate with a stereoselective biocatalytic reduction. nih.gov
Aldolases are enzymes that catalyze aldol addition reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. The use of aldolases in the synthesis of N-heterocycles provides a powerful method for creating chiral centers with high stereocontrol. nih.govacs.orgnih.gov
The chemoenzymatic synthesis of a variety of polyhydroxylated pyrrolidine derivatives has been accomplished using dihydroxyacetone phosphate (DHAP) aldolases. nih.gov In these reactions, DHAP is added to C-α-substituted N-Cbz-2-aminoaldehydes. The choice of aldolase, such as L-fuculose-1-phosphate aldolase (FucA) or L-rhamnulose-1-phosphate aldolase (RhuA), can influence the stereochemical outcome of the reaction. nih.gov
A two-step strategy involving an enzymatic aldol addition followed by a reductive amination has been successfully employed to prepare various iminocyclitols, including those with a pyrrolizidine skeleton. acs.org
| Enzyme | Aldehyde Substrate | Product Type | Stereoselectivity | Reference |
| D-fructose-6-phosphate aldolase (FSA) | N-Cbz-amino aldehydes | Low-level oxygenated N-heterocycles | 96-98% ee, 97:3 dr | csic.es |
| 2-deoxy-D-ribose-5-phosphate aldolase (DERA) | N-Cbz-amino aldehydes | Low-level oxygenated N-heterocycles | 96-98% ee, 97:3 dr | csic.es |
| L-fuculose-1-phosphate aldolase (FucA) | C-α-substituted N-Cbz-2-aminoaldehydes | Polyhydroxylated pyrrolidines | High | nih.gov |
| L-rhamnulose-1-phosphate aldolase (RhuA) | C-α-substituted N-Cbz-2-aminoaldehydes | Polyhydroxylated pyrrolidines | High | nih.gov |
Intramolecular Cyclization and Ring-Forming Reactions
Intramolecular cyclization reactions are a powerful strategy for the construction of cyclic molecules, including the pyrrolidine ring. These reactions often proceed with high efficiency and can be used to control the stereochemistry of the resulting product.
One such approach is the copper-promoted intramolecular aminooxygenation of alkenes, which provides a diastereoselective synthesis of disubstituted pyrrolidines. nih.gov This method has been shown to be effective for the synthesis of 2,5-cis-pyrrolidines with excellent diastereoselectivity. nih.gov
Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has also been developed to access conformationally restricted aza[3.1.0]bicycles, which contain a pyrrolidine ring. nih.gov This transformation proceeds through a typical aza-Wacker reaction mechanism to form a new C-N bond. nih.gov
Furthermore, the synthesis of pyrrolidones and caprolactams can be achieved through the intramolecular cyclization of linear precursors. researchgate.net These methods provide access to a variety of substituted lactams that can serve as precursors to pyrrolidine derivatives.
| Reaction Type | Catalyst/Promoter | Starting Material | Product | Reference |
| Intramolecular Aminooxygenation | Copper(II) | α-Substituted 4-pentenyl sulfonamides | 2,5-cis-pyrrolidines | nih.gov |
| Aza-Wacker-type Cyclization | Palladium(II) | Vinyl cyclopropanecarboxamides | Aza[3.1.0]bicycles | nih.gov |
| Cyclization of Linear Precursors | Various | Linear amino esters/amides | Pyrrolidones/Caprolactams | researchgate.net |
Functionalization and Derivatization of Preformed Pyrrolidine Rings
The strategic modification of existing pyrrolidine rings is a cornerstone of medicinal chemistry and materials science, enabling the synthesis of a diverse array of molecules with tailored properties. This section focuses on the methods employed to introduce various functional groups onto a pre-existing 4,4-dimethylpyrrolidine scaffold, with a particular emphasis on derivatization at the 3-position.
Strategies for Introducing Diverse Substituents on the Pyrrolidine Scaffold
The introduction of diverse substituents onto the 4,4-dimethylpyrrolidine scaffold can be effectively achieved through the functionalization of a key intermediate: 4,4-disubstituted-3-oxopyrrolidone. This approach allows for the generation of a variety of derivatives, including 3-aminopyrrolidones, 3-hydroxypyrrolidones, and 3,3'-difluoropyrrolidines chemrxiv.orgchemrxiv.org. The 3-oxo functionality serves as a versatile handle for a range of chemical transformations, providing access to a wide chemical space for drug discovery and development chemrxiv.orgchemrxiv.org.
A robust method for the synthesis of 4,4-disubstituted-3-oxopyrrolidones has been developed, which can be performed on a multigram scale using commercially available and cost-effective reagents chemrxiv.orgchemrxiv.org. This multi-step procedure provides a reliable source of the key intermediate for further derivatization.
Derivatization of the 3-Oxo Group
Once the 4,4-disubstituted-3-oxopyrrolidone is obtained, the keto group at the 3-position is amenable to several transformations to introduce diverse substituents.
One key strategy involves the formation of an oxime followed by reduction. The keto-group is susceptible to condensation with hydroxylamine to form an oxime. Subsequent reduction of the oxime, for instance with Raney Nickel, yields the corresponding 3-aminopyrrolidone derivatives chemrxiv.org. This two-step process provides an efficient route to introduce an amino group at the 3-position of the 4,4-dimethylpyrrolidine scaffold.
The following table summarizes the conversion of 4,4-disubstituted 3-oxopyrrolidones to 3-aminopyrrolidones:
| Starting Material (Substituents at C4) | Product (3-aminopyrrolidone derivative) | Reagents | Reference |
| 4,4-dimethyl | 3-amino-4,4-dimethylpyrrolidone | 1. Hydroxylamine2. Raney Nickel | chemrxiv.org |
| 4,4-diethyl | 3-amino-4,4-diethylpyrrolidone | 1. Hydroxylamine2. Raney Nickel | chemrxiv.org |
| 4-ethyl-4-methyl | 3-amino-4-ethyl-4-methylpyrrolidone | 1. Hydroxylamine2. Raney Nickel | chemrxiv.org |
Another important derivatization is the reduction of the 3-oxo group to a hydroxyl group, yielding 3-hydroxypyrrolidones such as this compound. This transformation can be achieved using standard reducing agents. The resulting hydroxyl group can then be further functionalized if desired.
Furthermore, the 3-oxo group can be a precursor for the introduction of fluorine atoms. The synthesis of 3,3'-difluoropyrrolidines from 3-oxopyrrolidones has been reported, offering a pathway to fluorinated pyrrolidine derivatives chemrxiv.orgchemrxiv.org.
The table below outlines the diversification of the 4,4-disubstituted 3-oxopyrrolidone scaffold:
| Starting Material | Target Scaffold | Transformation | Reference |
| 4,4-disubstituted-3-oxopyrrolidone | 3-aminopyrrolidone | Oxime formation and reduction | chemrxiv.org |
| 4,4-disubstituted-3-oxopyrrolidone | 3-hydroxypyrrolidone | Reduction of the keto group | chemrxiv.orgchemrxiv.org |
| 4,4-disubstituted-3-oxopyrrolidone | 3,3'-difluoropyrrolidine | Fluorination | chemrxiv.orgchemrxiv.org |
These strategies, starting from a common 4,4-disubstituted-3-oxopyrrolidone intermediate, provide a versatile platform for the synthesis of a library of functionalized pyrrolidine derivatives with diverse substituents at the 3-position. This diversity-oriented approach is highly valuable in the exploration of structure-activity relationships in drug discovery programs chemrxiv.org.
Stereochemical Control and Chirality in 4,4 Dimethylpyrrolidin 3 Ol Synthesis and Function
Enantiomerism and Diastereomerism in 4,4-Dimethylpyrrolidin-3-ol Analogues
The core structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group (C3). The presence of this stereocenter means the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. When additional substituents or chiral centers are introduced into the pyrrolidine (B122466) ring, the possibility for diastereomerism arises. Diastereomers are stereoisomers that are not mirror images of one another and have different physical properties.
For instance, in analogues of this compound with an additional substituent at the C2 position, four possible stereoisomers can exist: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are an enantiomeric pair, as are the (2R, 3S) and (2S, 3R) isomers. However, the relationship between the (2R, 3R) isomer and the (2R, 3S) isomer is diastereomeric. The ability to selectively synthesize one of these isomers is crucial, as their biological activities can differ significantly.
Asymmetric Synthesis of Chiral this compound Derivatives
Achieving stereocontrol in the synthesis of chiral pyrrolidines is paramount for producing enantiomerically pure compounds. Asymmetric synthesis strategies are employed to selectively generate a desired stereoisomer.
One of the most effective strategies in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
Commonly used chiral auxiliaries are often derived from readily available natural sources like amino acids or terpenes. researchgate.net For the synthesis of pyrrolidine derivatives, auxiliaries such as Evans' oxazolidinones or Myers' pseudoephedrine have been widely applied. researchgate.netharvard.edu These auxiliaries control the approach of reagents to a prochiral center, leading to high diastereoselectivity in reactions like alkylations and aldol (B89426) additions. researchgate.net For example, an N-acylated pyrrolidine precursor attached to a chiral auxiliary can undergo highly diastereoselective alkylation to set a specific stereocenter.
The table below illustrates the effectiveness of different chiral auxiliaries in directing asymmetric alkylation reactions, a common step in the synthesis of substituted pyrrolidines.
| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric Ratio (d.r.) |
| (S)-4-Benzyl-2-oxazolidinone | N-Propanoyl oxazolidinone | Enolate Alkylation | >99:1 |
| (1R,2S)-(-)-Ephedrine | N-acyl derivative | Alkylation | 95:5 |
| (1S,2S)-(+)-Pseudoephedrine | Amide derivative | Alkylation | >98:2 |
| (R)-2-Methyl-2-propanesulfinamide | Imine derivative | Nucleophilic Addition | 97:3 |
This table presents representative data on the high levels of stereocontrol achievable with common chiral auxiliaries in reactions relevant to the synthesis of chiral heterocyclic compounds.
Enantioselective transformations create the desired stereoisomer without the need for a covalently bonded chiral auxiliary, often using a chiral catalyst. An efficient synthesis of novel chiral tritylpyrrolidine derivatives, for instance, has been developed where single stereoisomers are obtained through diastereomer separation. nih.gov These chiral pyrrolidines can then act as organocatalysts themselves in other asymmetric reactions. nih.gov
Continuous flow protocols have also been developed to establish α-chiral pyrrolidine libraries with high diastereoselectivity under mild conditions. rsc.org This methodology allows for the rapid and scalable synthesis of various functionalized pyrrolidines in high yields and with superior stereocontrol. rsc.org
Memory of Chirality in Pyrrolidine-Based Reaction Systems
A fascinating phenomenon in asymmetric synthesis is the "memory of chirality" (MOC). researchgate.netnih.gov This concept describes reactions where chirality is temporarily lost by forming a planar, achiral intermediate (like an enolate), yet the stereochemical information of the starting material is retained in the final product. nih.gov This process allows for the synthesis of stereochemically enriched products from a single chiral center in the substrate. researchgate.net
In pyrrolidine synthesis, MOC has been used to create vicinal quaternary-tertiary or quaternary-quaternary stereocenters with excellent selectivity. researchgate.net For example, an α-amino acid derivative can be cyclized via an enolate intermediate. The original chirality of the amino acid is almost completely preserved during this process, yielding cyclic amino acids, including pyrrolidine derivatives, with up to 98% enantiomeric excess (ee). researchgate.net The reaction conditions, such as the base and solvent used, can even determine whether the product retains or inverts the original configuration. researchgate.net
Influence of Stereoisomeric Purity on Biological Activity and Target Recognition
The three-dimensional structure of a molecule is critical for its interaction with biological targets like enzymes and receptors, which are themselves chiral. nih.govresearchgate.netmalariaworld.org Consequently, different stereoisomers of a compound can exhibit vastly different biological activities, potencies, and metabolic profiles. nih.govnih.gov
Computational Chemistry and Theoretical Investigations of 4,4 Dimethylpyrrolidin 3 Ol
Quantum Chemical Characterization of Pyrrolidine (B122466) Ring Systems
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. arabjchem.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular properties.
The pyrrolidine ring is not planar and exhibits a dynamic puckering behavior, existing in various "envelope" and "twisted" conformations. nih.gov For 4,4-dimethylpyrrolidin-3-ol, the substituents—two methyl groups at the C4 position and a hydroxyl group at the C3 position—significantly influence the ring's preferred conformation.
Computational analysis would begin with geometry optimization to find the lowest energy (most stable) three-dimensional structure of the molecule. Methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) are commonly used for this purpose. nih.govdergipark.org.tr The key factors determining the conformational preference of the this compound ring include:
Steric Hindrance : The bulky gem-dimethyl group at the C4 position will create significant steric strain, influencing the puckering of the ring to minimize these repulsive interactions.
Pseudo-axial vs. Pseudo-equatorial Positions : The hydroxyl group at C3 can occupy either a pseudo-axial or pseudo-equatorial position. The relative stability of these conformers is determined by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom's lone pair.
Ring Pucker : The pyrrolidine ring typically adopts one of two predominant pucker modes, C4-exo or C4-endo, which describe the position of the C4 atom relative to the plane formed by the other atoms. nih.gov The presence of the gem-dimethyl group would be a primary determinant of this puckering.
A detailed conformational analysis would involve mapping the potential energy surface of the molecule to identify all stable conformers and the energy barriers for interconversion between them.
Table 1: Illustrative Geometrical Parameters for a Pyrrolidine Ring System This table provides representative data for a substituted pyrrolidine ring to illustrate the type of information obtained from geometry optimization. Specific data for this compound is not available in the cited literature.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.47 | ||
| C-C (ring) | 1.54 | ||
| C-O | 1.43 | ||
| C-N-C | 108.5 | ||
| N-C-C | 104.0 | ||
| C-C-C | 105.0 | ||
| C1-N-C4-C3 | 25.0 | ||
| N-C1-C2-C3 | -35.0 |
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.arnih.gov
HOMO : The HOMO represents the ability of a molecule to donate electrons. For this compound, the electron density in the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, and to a lesser extent, on the oxygen atom of the hydroxyl group.
LUMO : The LUMO represents the ability of a molecule to accept electrons. The LUMO is typically distributed over the antibonding orbitals of the molecule.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Quantum chemical calculations also provide information on the distribution of electron density through atomic charge calculations (e.g., Mulliken or Natural Bond Orbital (NBO) charges). dergipark.org.tr For this compound, the nitrogen and oxygen atoms are expected to carry partial negative charges, making them sites for potential electrophilic attack, while the hydrogen of the hydroxyl group would have a partial positive charge.
Table 2: Illustrative Electronic Properties for a Pyrrolidine Derivative This table shows typical electronic properties derived from quantum chemical calculations. Specific data for this compound is not available in the cited literature.
| Property | Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | 2.1 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 8.6 | Indicator of chemical reactivity and stability |
| Ionization Potential | 6.5 | Energy required to remove an electron (approximated by -EHOMO) |
| Electron Affinity | -2.1 | Energy released when an electron is added (approximated by -ELUMO) |
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (a ligand), such as this compound, might interact with a macromolecular target, typically a protein or enzyme. mdpi.comnih.gov These methods are central to computer-aided drug design.
Molecular docking involves placing the ligand into the binding site of a receptor in various orientations and conformations to find the most favorable binding mode, which is typically estimated by a scoring function that approximates the binding free energy. nih.govingentaconnect.com
For this compound, key structural features that would govern its interactions include:
Hydrogen Bonding : The hydroxyl (-OH) group can act as both a hydrogen bond donor (with its hydrogen) and an acceptor (with its oxygen lone pairs). The nitrogen atom in the pyrrolidine ring can also act as a hydrogen bond acceptor. These interactions are crucial for binding affinity and specificity. nih.gov
Hydrophobic Interactions : The two methyl groups at the C4 position and the aliphatic carbon atoms of the ring can engage in hydrophobic (van der Waals) interactions with nonpolar residues in a receptor's binding pocket.
Docking studies could screen this compound against a library of biological targets to identify potential receptors and predict its binding affinity.
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can elucidate the dynamic behavior of the ligand-receptor complex over time. tandfonline.com An MD simulation would treat the atoms and bonds as a system of interacting particles and solve their equations of motion, providing a trajectory of the complex's movements.
MD simulations can reveal:
The stability of the predicted docking pose.
The role of water molecules in mediating ligand-receptor interactions.
Conformational changes in the protein or the ligand upon binding.
A more accurate estimation of binding free energy through methods like MM/PBSA or MM/GBSA.
Through these simulations, a detailed mechanism of how this compound recognizes and binds to a specific biological target could be formulated, identifying the key amino acid residues and interaction types that stabilize the complex. tandfonline.com
Computational Studies on Reaction Mechanisms
Theoretical chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions, including the synthesis of complex molecules like substituted pyrrolidines. nih.govrsc.orgresearchgate.net Such studies involve calculating the geometries and energies of reactants, transition states, intermediates, and products along a proposed reaction pathway.
The synthesis of a pyrrolidine ring can occur through various routes, such as intramolecular C-H amination or cycloaddition reactions. nih.govacs.orgnih.gov A computational study on the synthesis of this compound would involve:
Proposing a Reaction Pathway : Based on known organic chemistry principles, a plausible mechanism for the formation of the molecule from starting materials would be proposed.
Locating Stationary Points : Quantum chemical methods (like DFT) would be used to locate the equilibrium geometries of all species involved in the reaction.
Identifying Transition States : The highest energy point along the reaction coordinate between a reactant and a product is the transition state. Locating this structure is crucial as its energy determines the activation energy and, therefore, the rate of the reaction.
Constructing a Potential Energy Profile : By plotting the relative energies of all reactants, intermediates, transition states, and products, a potential energy surface diagram is created. This diagram provides a quantitative description of the reaction's feasibility and kinetics. nih.gov
Such studies can clarify ambiguous mechanisms, predict the stereochemical outcome of a reaction, and guide the optimization of reaction conditions for improved yield and selectivity. For instance, computational work has been used to detail the multi-step synthesis of pyrrolidinedione derivatives, identifying key energy barriers for steps like Michael addition, rearrangement, and cyclization. nih.govrsc.org
Investigation of Transition States and Activation Barriers
Computational methods, particularly density functional theory (DFT), are powerful tools for elucidating reaction mechanisms. rsc.org These methods allow for the in-silico modeling of chemical reactions, providing a detailed picture of the energy landscape, including the identification of transition states and the calculation of activation energy barriers. For a molecule like this compound, such studies could explore various reactions, including nucleophilic substitutions, eliminations, or ring-opening reactions.
For instance, in the synthesis of pyrrolidinedione derivatives, which share the core pyrrolidine ring, computational studies have been used to map out the entire reaction mechanism, including Michael addition, Nef-type rearrangement, and cyclization. nih.gov These studies calculate the energy barriers for each step, identifying the rate-determining step and providing insights into how reaction conditions could be optimized. nih.gov For example, the cyclization to form the pyrrolidine ring was found to have a very low energy barrier of 11.9 kJ mol⁻¹ when the carbonyl lactone group is protonated. nih.gov However, a preceding tautomerization step required a significantly higher activation energy of 178.4 kJ mol⁻¹. nih.gov
Similarly, ab-initio computational studies on peptide synthesis involving proline, a structurally related amino acid with a pyrrolidine ring, have determined activation energies for peptide bond formation. researchgate.netresearchgate.net The activation energy for the formation of a dipeptide involving proline (Ac-AP-NH2) via a concerted pathway was calculated to be 161.044 kJ/mol. researchgate.netresearchgate.netjmolekul.com Such calculations highlight how the rigid structure of the pyrrolidine ring influences the energetics of the reaction.
In the context of reactions involving amino alcohols, computational studies have been employed to understand the regioselectivity of reactions. For example, in the reaction of amines with epoxides to form amino alcohols, computational methods can predict the activation barriers for the formation of different products, thereby explaining the observed experimental outcomes. mdpi.com
The general workflow for investigating the transition state and activation barrier of a hypothetical reaction involving this compound would involve the following steps:
Reactant and Product Optimization: The three-dimensional structures of the reactants (e.g., this compound and a reacting partner) and the expected products are computationally optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This involves algorithms that locate a saddle point on the potential energy surface.
Frequency Calculation: Once a stationary point is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. smu.edu
By applying these established computational methodologies, a detailed understanding of the reactivity of this compound could be achieved, enabling the prediction of reaction outcomes and the design of new synthetic pathways.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for the design and optimization of biologically active compounds. jmolekul.comnih.gov While specific, comprehensive SAR and QSAR models for this compound are not extensively documented, the broader class of pyrrolidine derivatives has been the subject of numerous such investigations. nih.govnih.gov These studies provide a clear framework for how the molecular features of this compound and its analogs can be correlated with their biological responses.
The biological activity of pyrrolidine derivatives is significantly influenced by the nature, position, and stereochemistry of substituents on the pyrrolidine ring. nih.gov SAR studies on various classes of pyrrolidine-containing compounds have revealed key molecular features that govern their interaction with biological targets.
For instance, in a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR exploration demonstrated that substitutions on a terminal phenyl group significantly impact inhibitory potency. nih.gov Small, lipophilic substituents at the 3-position of the phenyl ring were found to be preferable for optimal activity. nih.gov Conversely, substitutions at the 2-position of the phenyl ring, such as with methyl or chloro groups, led to a significant reduction in potency. nih.gov
In another study on pyrrolidine-2,5-dione derivatives with anticonvulsant activity, SAR analysis revealed that the nature of the substituent at the 3-position of the pyrrolidine ring was a critical determinant of activity. nih.gov Derivatives with a benzhydryl or isopropyl group at this position showed the most favorable protection in a specific anticonvulsant test. nih.gov
QSAR models take these correlations a step further by developing mathematical equations that relate the biological activity to one or more molecular descriptors. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. protoqsar.com
A QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents developed a model that successfully predicted their activity. nih.gov The best model incorporated three molecular descriptors: JGI4 (a topological descriptor), PCR (related to molecular size and shape), and Hy (a hydrophobicity index). nih.gov This indicates that the antiarrhythmic activity of these compounds is mainly influenced by their topology, size, shape, and hydrophobicity.
For a hypothetical QSAR study of this compound derivatives, a set of analogs with varying substituents would be synthesized and their biological activity measured. A wide range of molecular descriptors would then be calculated for each analog. These could include:
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Geometrical descriptors: Which relate to the 3D shape and size of the molecule.
Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic distribution.
Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.
Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, would then be used to build a QSAR model that best correlates the calculated descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
The table below illustrates the types of molecular descriptors that would be relevant in a QSAR study of this compound derivatives.
| Descriptor Type | Example Descriptor | Description | Potential Influence on Biological Activity |
| Topological | Wiener Index | A measure of the sum of distances between all pairs of atoms. | Can relate to the overall shape and branching of the molecule, affecting receptor binding. |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. | Influences solubility and the ability to interact with the binding site of a target protein. |
| Electronic | Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | Can be critical for electrostatic interactions with the biological target. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A key determinant of a molecule's ability to cross cell membranes and its distribution in the body. |
| Quantum Chemical | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |
By systematically modifying the structure of this compound and applying SAR and QSAR principles, it would be possible to develop a detailed understanding of the molecular features required for a desired biological response, ultimately leading to the design of novel and more effective therapeutic agents.
Medicinal Chemistry Applications and Biological Evaluation
4,4-Dimethylpyrrolidin-3-ol as a Lead Scaffold in Drug Discovery
The rigid, yet conformationally defined, structure of the this compound scaffold makes it an attractive starting point for the design of novel bioactive molecules. The gem-dimethyl substitution at the 4-position introduces conformational rigidity and can influence the binding affinity and selectivity of derivatives.
Scaffold hopping is a widely used strategy in drug design to identify novel core structures with similar biological activity to a known active compound but with improved properties such as potency, selectivity, or pharmacokinetic profile. While specific examples of scaffold hopping originating from a this compound core are not extensively documented in publicly available research, the principles of this technique are highly relevant to its potential use. Medicinal chemists can utilize this scaffold as a template to design new molecular architectures that mimic the spatial arrangement of key pharmacophoric features.
Bioisosteric replacement is another key strategy in lead optimization, involving the substitution of a functional group with another that has similar steric and electronic properties. This approach can be used to modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, without significantly altering its biological activity. In the context of this compound, the hydroxyl group and the pyrrolidine (B122466) ring itself can be subjected to bioisosteric replacements to fine-tune the compound's properties. For instance, the hydroxyl group could be replaced with other hydrogen bond donors or acceptors to explore different binding interactions with a target protein.
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. The pyrrolidine scaffold, due to its non-planar, three-dimensional nature, provides an excellent platform for exploring pharmacophore space. nih.gov The substituents on the this compound core can be systematically varied to probe the steric and electronic requirements of a biological target. The gem-dimethyl group provides a fixed point of reference, while modifications at the nitrogen and the 3-hydroxyl position can be explored to identify key interactions necessary for biological activity. This systematic exploration allows for the design of novel compounds with desired pharmacological profiles.
Evaluation of Biological Activities of this compound Derivatives
While research specifically detailing the biological activities of a wide range of this compound derivatives is somewhat limited in publicly accessible literature, the broader class of pyrrolidine-containing compounds has shown promise in various therapeutic areas.
The versatility of the pyrrolidine scaffold has led to its incorporation into compounds with a wide array of biological activities. These include, but are not limited to, antiviral, antibacterial, anticancer, and central nervous system-related activities. The specific substitution pattern on the pyrrolidine ring is a key determinant of the observed biological effect.
Derivatives of pyrrolidine have demonstrated notable antifungal properties. A study on a dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, which shares the dimethyl-substituted heterocyclic core, revealed significant in vitro activity against various fungal species. nih.govresearchgate.net The minimum inhibitory concentrations (MIC90) for this compound were in the range of 21.87 to 43.75 µg/mL against Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.govresearchgate.net This suggests that the dimethylpyrrolidine scaffold could be a promising starting point for the development of new antifungal agents.
Below is a data table summarizing the in vitro antifungal activity of the related dihydropyrrole derivative:
| Fungal Species | MIC90 (µg/mL) |
| Candida albicans | 21.87 - 43.75 |
| Candida tropicalis | 21.87 - 43.75 |
| Aspergillus fumigatus | 21.87 - 43.75 |
| Aspergillus flavus | 21.87 - 43.75 |
| Aspergillus niger | 21.87 - 43.75 |
Data sourced from studies on 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate. nih.govresearchgate.net
Potential in Various Therapeutic Areas
Role as Modulators of Neurotransmitter Systems or Enzymes
The this compound core, and its closely related structural analogs, serve as a foundational scaffold for developing modulators of central nervous system targets, including opioid and melatonin (B1676174) receptors. While direct studies on this compound are not extensively documented, research into structurally similar compounds, such as substituted piperidines, provides insight into the potential of the dimethyl-substituted heterocyclic scaffold.
A notable example is found in the development of opioid receptor antagonists. The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a key pharmacophore in potent antagonists. acs.org Research into derivatives of this piperidine (B6355638) scaffold has shown that modifications, such as the removal of the 3,4-dimethyl groups, can significantly alter binding affinity at various opioid receptors. Specifically, removing these methyl groups increased the binding affinity for the nociceptin (B549756) opioid receptor (NOP) by approximately 10-fold while maintaining high affinity for the kappa (KOP), mu (MOP), and delta (DOP) opioid receptors. acs.org This finding highlights the critical role of the dimethyl substitution pattern in modulating target selectivity. The resulting compound, AT-076, emerged as the first small-molecule pan antagonist with nanomolar affinity at all four opioid receptors. acs.org
Furthermore, related heterocyclic structures like N-arylpiperdin-3-yl-cyclopropane carboxamides have been investigated as novel melatonin receptor (MT1/MT2) ligands, demonstrating the versatility of these scaffolds in targeting different neurotransmitter systems. nih.gov
Exploration in Anticancer and Antiviral Research
The pyrrolidine and pyrrolidone ring systems, central to the structure of this compound, are featured in various compounds explored for their anticancer and antiviral properties.
In antiviral research, an N-substituted 2-pyrrolidone scaffold has been successfully used to design potent inhibitors of the coronavirus 3CL protease (3CLpro), a critical enzyme for viral replication. nih.gov This research led to the development of inhibitors with nanomolar antiviral activity in both enzymatic and cell-based assays, with no significant cytotoxicity observed. nih.gov High-resolution crystal structures confirmed that these inhibitors bind effectively to the enzyme's active site, providing a clear mechanism of action and a basis for further structure-guided optimization. nih.gov
In the realm of oncology, pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com These studies indicate that the pyrrolidone core can be a valuable component in designing new anticancer agents. The broader family of pyrrolidine-containing compounds has been investigated for a range of biological activities, underscoring the therapeutic potential of this heterocyclic system.
Advanced Pharmacological Assessment
The progression of a chemical scaffold from a promising hit to a viable drug candidate necessitates a thorough evaluation of its pharmacological properties, including target selectivity and its pharmacokinetic profile.
Target Selectivity and Binding Affinity Studies
Target selectivity is a crucial factor in drug development, defining a compound's ability to interact with its intended target over other proteins, which can minimize off-target effects. researchgate.net For derivatives of scaffolds related to this compound, binding affinity studies are essential to quantify these interactions.
In the study of opioid receptor antagonists based on the dimethyl-piperidine scaffold, binding affinities (Ki) were determined for a series of compounds at all four opioid receptors (MOP, DOP, KOP, and NOP). acs.org The lead compound, JDTic, showed high affinity for KOP and MOP. The derivative AT-076, which lacks the dimethyl groups, demonstrated a significant increase in affinity for the NOP receptor while retaining nanomolar affinity for the other three, making it a potent pan antagonist. acs.org
| Compound | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) | NOP Ki (nM) |
|---|---|---|---|---|
| JDTic | 1.53 | 10.6 | 0.43 | 16.7 |
| AT-076 (demethylated analog) | 1.67 | 19.6 | 1.14 | 1.75 |
Table 1: Binding affinities of JDTic and its demethylated analog AT-076 at the four opioid receptors. Data sourced from ACS Chemical Neuroscience. acs.org
These studies exemplify how subtle structural modifications to the core scaffold, such as the presence or absence of dimethyl groups, can be rationally designed to fine-tune target selectivity and binding potency.
Preclinical Assessment of Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
A favorable ADME profile is critical for a drug candidate's success, as it governs the compound's journey through the body. Preclinical assessments, often performed using in silico and in vitro models, are used to predict these properties early in the drug discovery process. nih.gov
For novel heterocyclic compounds, ADME parameters typically evaluated include:
Absorption: Properties like intestinal absorption and permeability through Caco-2 cell monolayers are assessed. For a series of pseudothiohydantoin derivatives, in silico analysis showed excellent probability of intestinal absorption (over 90%) and high Caco-2 permeability. mdpi.com
Distribution: This includes plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). Studies on pyrazolo[3,4-d]pyrimidines demonstrated that these compounds could exhibit excellent passive permeability across both gastrointestinal and blood-brain barrier membranes. mdpi.com
Metabolism: Metabolic stability is often tested using liver microsomes. An ideal candidate should show high metabolic stability. For some pyrazolo[3,4-d]pyrimidine derivatives, metabolic stability was found to be high, a significant improvement over parent compounds. mdpi.com
Excretion: Clearance rates (logCL) and half-life (logHL) are key parameters determining how long a drug remains in the body. nih.gov
While specific ADME data for this compound is not available, the established methodologies for related heterocyclic drug candidates provide a clear framework for its future preclinical evaluation. mdpi.commdpi.com Such assessments are vital to ensure that a compound with good target affinity can also achieve the necessary exposure in the body to be therapeutically effective.
Advanced Derivatization Strategies for Analytical and Research Purposes
Chemical Derivatization for Enhanced Analytical Performance
Chemical derivatization is a key strategy for overcoming analytical challenges associated with molecules that may exhibit poor chromatographic retention, low ionization efficiency in mass spectrometry, or weak absorbance for spectroscopic detection. For 4,4-Dimethylpyrrolidin-3-ol, derivatization can target either the secondary amine or the hydroxyl group, or both, to append chemical moieties that improve its analytical characteristics. nih.govresearchgate.net
In LC-MS analysis, particularly with electrospray ionization (ESI), the sensitivity of detection is highly dependent on the analyte's ability to form gas-phase ions. Molecules with low proton affinity or those lacking readily ionizable groups can yield poor signal responses. nih.gov Derivatization can introduce a permanently charged or an easily ionizable group onto the this compound structure, significantly boosting the ESI-MS signal. nih.gov
The secondary amine and hydroxyl groups are prime targets for such modifications. nih.govlibretexts.org Acyl chlorides and sulfonyl chlorides are common reagents used for this purpose. For example, reacting this compound with a reagent containing a tertiary amine, such as dimethylaminoacetyl chloride, would yield a derivative with a high proton affinity, leading to enhanced signal intensity in positive-ion ESI-MS. nih.gov This approach improves ionization efficiency and can lead to more predictable fragmentation patterns, which is beneficial for quantitative analysis using tandem mass spectrometry (MS/MS). rsc.org
Common derivatization agents for improving LC-MS performance for amine and hydroxyl groups are summarized in the table below.
| Derivatization Agent | Target Functional Group(s) | Chemical Transformation | Analytical Improvement |
| Dimethylaminoacetyl chloride | Secondary Amine, Hydroxyl | Forms an amide or ester bond | Introduces a tertiary amine for enhanced proton affinity and ESI signal. nih.gov |
| Dansyl chloride | Secondary Amine | Forms a sulfonamide | Adds an easily ionizable group and improves chromatographic retention. researchgate.net |
| (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) | Secondary Amine | Forms a stable amide bond | Introduces a permanent positive charge (quaternary phosphonium), dramatically increasing sensitivity. nih.gov |
| 2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Hydroxyl | Forms an ether linkage | Adds a pyridinium (B92312) moiety for enhanced ionization. researchgate.net |
For analytical methods that rely on ultraviolet-visible (UV-Vis) absorption or fluorescence detection, derivatization is used to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the analyte. researchgate.netlibretexts.org Since the basic structure of this compound lacks significant UV absorbance or fluorescence, this is a necessary step for sensitive detection with these techniques.
Reagents for this purpose typically contain highly conjugated aromatic systems. libretexts.org For UV-Vis detection, agents like benzoyl chloride can react with both the amine and hydroxyl groups to introduce a phenyl group, which is a useful chromophore. libretexts.org For fluorescence detection, which offers higher sensitivity, reagents such as dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are employed. researchgate.netlibretexts.org These reagents react with the secondary amine of this compound to form highly fluorescent derivatives. libretexts.org Similarly, acyl azides and acyl nitriles derived from coumarin (B35378) or fluorescein (B123965) can react with the hydroxyl group to introduce potent fluorophores. thermofisher.com
The selection of a spectroscopic tag depends on the requirements of the analytical method, including the desired excitation and emission wavelengths and the potential for interference from other components in the sample matrix. nih.govdigitellinc.com
| Spectroscopic Tag Reagent | Target Functional Group(s) | Type of Tag | Typical λex / λem (nm) |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Secondary Amine, Hydroxyl | Chromophore | ~360 (absorbance) |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Secondary Amine, Hydroxyl | Fluorophore | ~265 / ~340 libretexts.org |
| Dansyl chloride | Secondary Amine | Fluorophore | Varies with solvent polarity |
| 7-Methoxycoumarin-3-carbonyl azide (B81097) | Hydroxyl | Fluorophore | High sensitivity fluorescence thermofisher.com |
| 9-Anthroylnitrile | Hydroxyl | Fluorophore | Forms fluorescent esters thermofisher.com |
Derivatization for Functional Probes and Biological Labeling
Beyond enhancing analytical detection, the derivatization of this compound can transform it into a building block for the synthesis of functional probes and molecules for biological labeling. The pyrrolidine (B122466) scaffold is a common feature in many biologically active compounds and is valued for its structural and stereochemical properties. nih.gov
By attaching specific functional moieties, this compound can be adapted for various research applications. For instance, installing a fluorescent tag, as described previously, allows the resulting molecule to be used as a probe in fluorescence imaging studies to visualize biological structures and processes. nih.govresearchgate.net
Furthermore, the secondary amine or hydroxyl group can be used as a handle to attach other functionalities. For example, a linker arm terminating in a reactive group (e.g., an azide or alkyne for click chemistry, or a maleimide (B117702) for reaction with thiols) could be added. This would allow the this compound derivative to be covalently attached to biomolecules such as proteins or nucleic acids, effectively serving as a label or tag. The synthesis of pyrrolidine derivatives is a key strategy in the development of new probes and biologically active compounds. nih.govnih.gov This modular approach enables the creation of custom probes for targeted applications in diagnostics and molecular biology. digitellinc.com
Emerging Research Directions and Future Perspectives
Potential Integration in Advanced Materials Science
The pyrrolidine (B122466) scaffold is a versatile building block in the synthesis of functional materials. The specific stereochemistry and conformational constraints of derivatives like 4,4-dimethylpyrrolidin-3-ol can be exploited to create materials with tailored properties.
Pyrrolidine derivatives are increasingly being utilized as fundamental components in the creation of advanced materials such as chiral porous polymers and catalytic microporous polymers. rsc.orguva.es These materials exhibit high stability and inherent porosity, making them suitable for applications in heterogeneous organocatalysis. rsc.org The incorporation of pyrrolidine moieties into polymer frameworks can create catalytic nanoreactors with uniformly distributed active sites. rsc.org For instance, pyrrolidine-based chiral porous polymers have demonstrated effectiveness in facilitating asymmetric Michael addition reactions in aqueous environments, achieving high yields and enantioselectivities. rsc.org
The functional groups on the pyrrolidine ring, such as the hydroxyl group in this compound, provide reactive sites for polymerization or for grafting onto other material surfaces. This allows for the development of functionalized polymers with specific thermal or solubility characteristics. For example, polymers derived from pyroglutamic acid, a related pyrrolidone structure, exhibit tunable glass transition temperatures and thermoresponsive behavior in water, depending on the nature of their substituents. researchgate.net The gem-dimethyl group in this compound can enhance the thermal stability and processability of such polymers. Furthermore, the introduction of a bridged structure on the pyrrolidine ring has been shown to increase water solubility and reduce lipophilicity, addressing key challenges in medicinal chemistry and materials science. enamine.net The development of synthetic methods to create diverse libraries of functionalized pyrrolidines is crucial for exploring their full potential in materials science. lifechemicals.comenamine.net
Hybrid Computational-Experimental Approaches for Comprehensive Understanding
To fully unlock the potential of this compound and related compounds, a synergistic approach combining computational modeling and experimental validation is becoming indispensable.
Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of substituted pyrrolidines. arabjchem.orgresearchgate.neteurjchem.com DFT calculations can predict geometric parameters, electronic properties such as HOMO-LUMO energy gaps, and thermodynamic stability. arabjchem.orgresearchgate.net These computational insights can elucidate structure-property relationships and guide the design of new derivatives with desired characteristics. For example, theoretical calculations have been used to correlate the calculated and experimental NMR chemical shifts of N-substituted pyrrolidines, validating the computed geometries and providing insights into weak intramolecular interactions like hydrogen bonding. researchgate.net
Experimental techniques, including X-ray crystallography and various spectroscopic methods (NMR, IR), provide the empirical data necessary to validate and refine computational models. eurjchem.com The combination of these approaches allows for a comprehensive understanding of the conformational preferences, reactivity, and intermolecular interactions of pyrrolidine derivatives. This integrated strategy is crucial for accurately predicting the behavior of these molecules in different environments, from biological systems to material matrices.
Rational Design of Next-Generation Pyrrolidine-Based Therapeutics
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.comnih.gov Its three-dimensional structure allows for efficient exploration of pharmacophore space, making it a valuable component in the design of novel therapeutic agents. nih.govresearchgate.net The pyrrolidine moiety can enhance aqueous solubility and other physicochemical properties of a drug molecule, in addition to being a key part of the pharmacophore. pharmablock.com
The principles of rational drug design, often guided by the structure of the biological target, are increasingly being applied to develop new pyrrolidine-based therapeutics. nih.gov Structure-based drug design has been successfully used to develop potent and selective inhibitors of various enzymes, such as Factor Xa, by incorporating a pyrrolidine scaffold. nih.gov The stereochemistry of the pyrrolidine ring and its substituents is a critical factor influencing biological activity, as different stereoisomers can exhibit distinct binding modes to target proteins. researchgate.netnih.gov
The specific substitution pattern of this compound offers unique possibilities for drug design. The gem-dimethyl group can lock the conformation of the pyrrolidine ring, potentially leading to higher binding affinity and selectivity for a biological target. This structural feature can be exploited in the design of inhibitors for enzymes or antagonists for receptors implicated in a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. nih.govfrontiersin.org The development of stereoselective synthesis methods is crucial for accessing enantiomerically pure pyrrolidine derivatives, which are often required for optimal therapeutic effect. nih.gov The continued exploration of the vast chemical space around the pyrrolidine scaffold, including derivatives like this compound, holds significant promise for the discovery of next-generation medicines. nbinno.comwisdomlib.org
Q & A
Q. What are the key synthetic routes for 4,4-Dimethylpyrrolidin-3-ol, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis of pyrrolidine derivatives like this compound often involves cyclization or functionalization of precursor molecules. For example:
- Step 1: Use dichloromethane as a solvent with diazomethane and triethylamine under controlled temperatures (–20 to –15°C) to facilitate ring formation .
- Step 2: Purify intermediates via column chromatography (e.g., ethyl acetate/hexane, 1:4 ratio) to isolate stereoisomers .
- Step 3: Recrystallize the final product from 2-propanol to enhance purity .
Optimization Tips: Adjust reaction time (40–48 hours) and stoichiometry of diazomethane to minimize byproducts.
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the pyrrolidine ring and hydroxyl group positions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., CHNO, MW 115.18 g/mol) .
- X-ray Crystallography: Resolve stereochemistry for crystalline derivatives (e.g., hydrochloride salt, CAS 1795504-80-1) .
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis of this compound?
Methodological Answer: Yield discrepancies often arise from kinetic vs. thermodynamic control in ring-closing steps. Strategies include:
- Temperature Gradients: Test reactions at incremental temperatures (–30°C to 0°C) to identify optimal conditions .
- Catalyst Screening: Evaluate Lewis acids (e.g., BF-EtO) to stabilize intermediates .
- Statistical Design of Experiments (DoE): Use factorial designs to analyze interactions between solvent polarity, temperature, and catalyst loading .
Q. What strategies enable stereochemical control in this compound derivatives for biological studies?
Methodological Answer:
- Chiral Auxiliaries: Introduce temporary stereogenic centers (e.g., tert-butyl carbamates) during synthesis, later removed via hydrolysis .
- Enzymatic Resolution: Use lipases or esterases to separate enantiomers (e.g., Pseudomonas fluorescens lipase for hydroxyl group functionalization) .
- Dynamic Kinetic Resolution (DKR): Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes for >90% enantiomeric excess .
Q. How do structural modifications (e.g., methylation, hydroxylation) impact the compound’s reactivity and bioactivity?
Methodological Answer:
- Methylation: Adding methyl groups at the 4-position increases steric hindrance, reducing nucleophilic attack on the pyrrolidine ring .
- Hydroxylation: The 3-OH group enhances hydrogen-bonding capacity, improving solubility and interaction with biological targets (e.g., enzymes) .
Experimental Design: - Synthesize analogs via reductive amination or Grignard reactions .
- Compare IC values in enzyme inhibition assays (e.g., kinase assays) to quantify bioactivity shifts .
Q. What computational tools predict the metabolic pathways of this compound, and how reliable are these models?
Methodological Answer:
- Database Integration: Use BKMS_METABOLIC and REAXYS_BIOCATALYSIS to map cytochrome P450-mediated oxidation sites .
- Machine Learning: Train models on pyrrolidine derivatives to predict Phase I/II metabolism (e.g., glucuronidation sites) .
Validation: Cross-check predictions with in vitro hepatocyte assays to refine accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
